2-氨基-4,6-二氯苯甲腈

描述

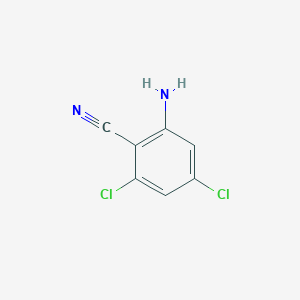

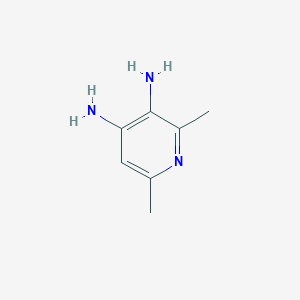

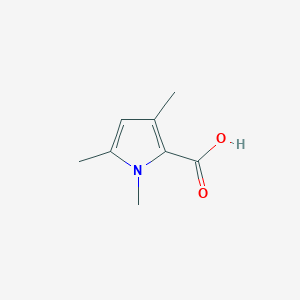

2-Amino-4,6-dichlorobenzonitrile is a chemical compound with the CAS Number: 316121-89-8 . It has a molecular weight of 187.03 and is typically found in powder form .

Synthesis Analysis

The synthesis of 2-Amino-4,6-dichlorobenzonitrile and its derivatives has been reported in several studies. For instance, polysubstituted pyrimidines were synthesized from related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction . Another study reported the synthesis of dichlorobenzonitriles through the ammoxidation of dichlorotoluenes at a temperature above 400 °C .Molecular Structure Analysis

The molecular formula of 2-Amino-4,6-dichlorobenzonitrile is C7H4Cl2N2 . The InChI Code is 1S/C7H4Cl2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 .Chemical Reactions Analysis

2-Amino-4,6-dichlorobenzonitrile has been used in the synthesis of polysubstituted pyrimidines via the Suzuki cross-coupling reaction . It has also been involved in unexpected aromatic nucleophilic substitution reaction products .科学研究应用

分子和光谱分析

2-氨基-4,6-二氯苯甲腈一直是分子和光谱分析的主题,以了解其结构和振动光谱。一项研究结合了实验和理论方法来研究其密切相关化合物 2-氨基-4-氯苯甲腈的分子结构、振动光谱和 NBO 分析。这项工作涉及记录 FT-IR 和 FT-拉曼光谱,并采用密度泛函理论 (DFT) 进行计算,从而深入了解分子几何、谐波振动频率和键合特征 (Sudha、Sundaraganesan、Kurt、Cinar、Karabacak,2011)。

环境影响和降解

研究还集中在相关化合物的环境影响和降解途径上,例如 2,6-二氯苯甲腈及其代谢物 2,6-二氯苯甲酰胺 (BAM)。这些研究对于了解环境中农药残留的持久性以及制定生物修复策略至关重要。例如,人们分离出氨基杆菌属,因为它能够降解纳摩尔浓度的二氯苯腈及其持久性代谢物 BAM,这突出了减轻地下水污染的潜在方法 (Sørensen、Holtze、Simonsen、Aamand,2006)。

有机化学中的合成和应用

另一个研究领域涉及 2,6-二氯苄叉亚氨基胍乙酸酯的合成和应用,这是一种与 2-氨基-4,6-二氯苯甲腈相关的化合物,展示了该化合物在开发抗高血压药和在代谢研究中的应用中的相关性。这说明了二氯苯甲腈衍生物在药物化学和药物开发中的更广泛用途 (Sisenwine、Tio、Ahern,1976)。

生物强化和土壤修复

此外,已研究了 BAM 降解氨基杆菌属 MSH1 在土壤、沙子和水中的生物强化潜力,解决了农药的广泛使用和随后对土壤和水资源的污染。这项研究强调了在修复工作中使用细菌降解剂的可行性,展示了一种管理污染的环保方法 (Schultz-Jensen、Aamand、Sørensen,2016)。

作用机制

Target of Action

It is known that dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals . They are used in various areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .

Mode of Action

It’s worth noting that dichlorobenzonitriles can be prepared by various routes, including the ammoxidation of dichlorotoluenes . This process is simple and environmentally friendly, using cheaper chlorotoluenes as starting materials .

Biochemical Pathways

It is known that dichlorobenzonitriles and their derivatives display a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Pharmacokinetics

It is known that the compound has a molecular weight of 18703 , which could influence its bioavailability.

Result of Action

It is known that dichlorobenzonitriles can be successfully ammoxidized to corresponding benzonitriles .

Action Environment

It is known that the ammoxidation of dichlorotoluenes to produce dichlorobenzonitriles can be carried out at a temperature above 400 °c .

安全和危害

未来方向

属性

IUPAC Name |

2-amino-4,6-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAHHXLOLGSNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597191 | |

| Record name | 2-Amino-4,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dichlorobenzonitrile | |

CAS RN |

316121-89-8 | |

| Record name | 2-Amino-4,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1628653.png)